Cas no 2580218-28-4 (4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid)

4-{(Benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid is a specialized benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a cyano substituent, and a hydroxyl group. This compound is of interest in synthetic organic chemistry, particularly in peptide synthesis and intermediate applications, due to its multifunctional reactivity. The Cbz group provides selective protection for amines, while the cyano and hydroxyl groups offer additional sites for further functionalization. Its structural properties make it a versatile precursor for pharmaceuticals and fine chemicals. The compound’s stability under controlled conditions ensures reliable performance in multi-step synthetic processes. Suitable for research and industrial applications requiring precise molecular modifications.
4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid structure
2580218-28-4 structure
Product name:4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid
CAS No:2580218-28-4
MF:C16H12N2O5
Molecular Weight:312.276884078979
CID:5659688
PubChem ID:165891465

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 2580218-28-4
    • EN300-27723522
    • 4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
    • 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid
    • インチ: 1S/C16H12N2O5/c17-8-11-6-12(15(20)21)14(19)7-13(11)18-16(22)23-9-10-4-2-1-3-5-10/h1-7,19H,9H2,(H,18,22)(H,20,21)
    • InChIKey: RTDVXJGODBWFTE-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C(C(=O)O)=CC=1C#N)O)=O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 312.07462149g/mol
  • 同位素质量: 312.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 480
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 120Ų
  • XLogP3: 3

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27723522-0.25g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
0.25g
$814.0 2025-03-20
Enamine
EN300-27723522-5g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4
5g
$2566.0 2023-09-10
Enamine
EN300-27723522-1.0g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
1.0g
$884.0 2025-03-20
Enamine
EN300-27723522-5.0g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
5.0g
$2566.0 2025-03-20
Enamine
EN300-27723522-10.0g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
10.0g
$3807.0 2025-03-20
Enamine
EN300-27723522-0.5g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
0.5g
$849.0 2025-03-20
Enamine
EN300-27723522-2.5g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
2.5g
$1735.0 2025-03-20
Enamine
EN300-27723522-0.05g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
0.05g
$744.0 2025-03-20
Enamine
EN300-27723522-0.1g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4 95.0%
0.1g
$779.0 2025-03-20
Enamine
EN300-27723522-10g
4-{[(benzyloxy)carbonyl]amino}-5-cyano-2-hydroxybenzoic acid
2580218-28-4
10g
$3807.0 2023-09-10

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid 関連文献

4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acidに関する追加情報

4-{(Benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic Acid: A Comprehensive Overview

The compound 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid (CAS No: 2580218-28-4) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, materials science, and biotechnology. This compound is characterized by its unique structural features, which include a benzyloxy carbonyl amino group, a cyano substituent, and a hydroxyl group attached to a benzoic acid backbone. These functional groups endow the molecule with versatile chemical properties and reactivity, making it a subject of intense research interest.

Recent studies have highlighted the importance of 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid in drug discovery and development. The presence of the benzyloxy carbonyl amino group allows for controlled release mechanisms in drug delivery systems, while the cyano group enhances the molecule's stability and bioavailability. Additionally, the hydroxyl group facilitates hydrogen bonding, which is crucial for interactions within biological systems. These properties make this compound a promising candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Researchers have explored various synthetic pathways, including nucleophilic substitution, condensation reactions, and oxidative coupling. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, reducing production costs and minimizing environmental impact.

In terms of applications, 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid has shown remarkable potential in the field of materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and excellent catalytic activity, making them ideal for applications in gas storage, catalysis, and sensing technologies.

Moreover, the compound's unique electronic properties have drawn attention from the electronics industry. The cyano group imparts electron-withdrawing characteristics, which can be exploited in the design of organic semiconductors and optoelectronic devices. Recent studies have demonstrated that incorporating 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid into polymer blends significantly enhances their electrical conductivity and thermal stability.

From an environmental perspective, 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid has been investigated for its role in bioremediation processes. Its ability to chelate heavy metal ions makes it a potential candidate for detoxifying contaminated water bodies. Researchers have also explored its use as a biosorbent for removing pollutants from industrial effluents, highlighting its eco-friendly applications.

In conclusion, 4-{(benzyloxy)carbonylamino}-5-cyano-2-hydroxybenzoic acid (CAS No: 2580218-28-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, electronics, and environmental remediation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations across various industries.

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